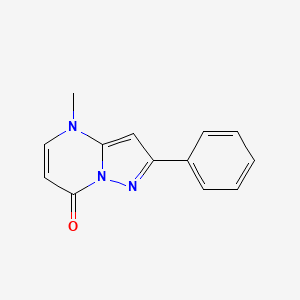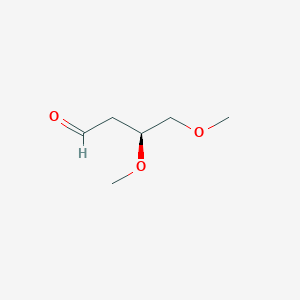
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of ethylsulfanyl and pentamethyldisilane groups. This compound is notable for its unique chemical structure, which combines sulfur and silicon atoms, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of ethylsulfanyl compounds with pentamethyldisilane precursors. One common method includes the use of ethylsulfanyl chloride and pentamethyldisilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the ethylsulfanyl group.
Substitution: The silicon atoms in the pentamethyldisilane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used in substitution reactions, often under mild conditions to prevent degradation of the silicon-sulfur bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the ethylsulfanyl group.
Substitution: Various silicon-containing derivatives, depending on the nucleophile used.
科学的研究の応用
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell behavior and function. The exact mechanisms depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: Contains similar sulfur groups but lacks the silicon atoms present in 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane.
1-(Ethylsulfanyl)ethane-1-thiol: Another sulfur-containing compound with different structural features.
Uniqueness
This compound is unique due to its combination of sulfur and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional sulfur or silicon compounds may not be suitable.
特性
CAS番号 |
78222-64-7 |
|---|---|
分子式 |
C7H20SSi2 |
分子量 |
192.47 g/mol |
IUPAC名 |
ethylsulfanyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C7H20SSi2/c1-7-8-10(5,6)9(2,3)4/h7H2,1-6H3 |
InChIキー |
BDEGHSYZZJUOBI-UHFFFAOYSA-N |
正規SMILES |
CCS[Si](C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



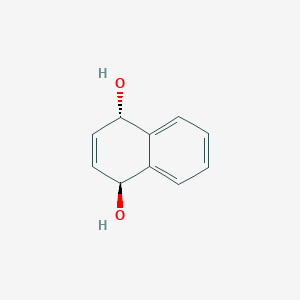
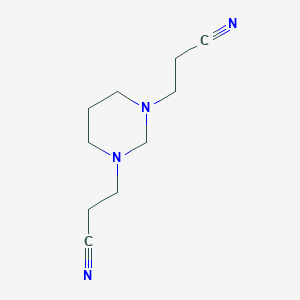
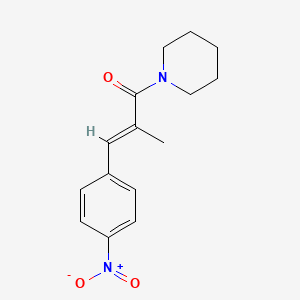
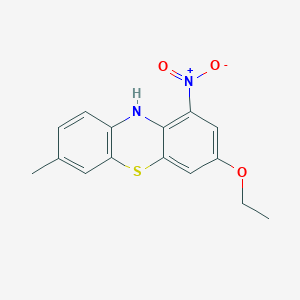
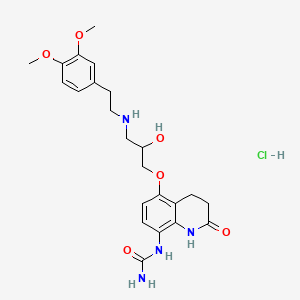

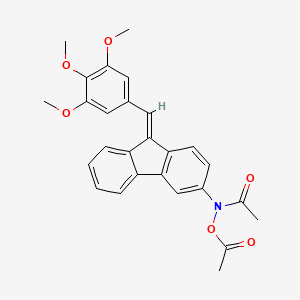
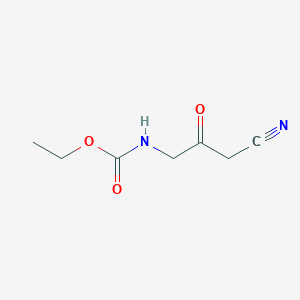
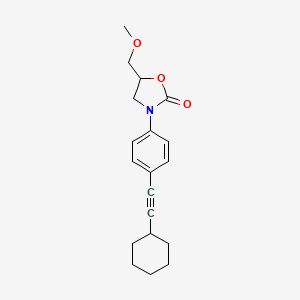
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

